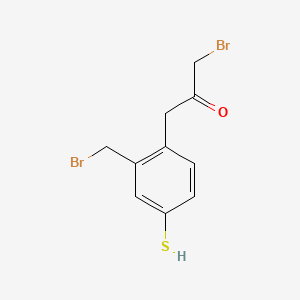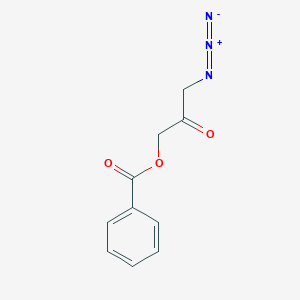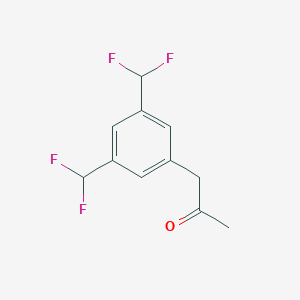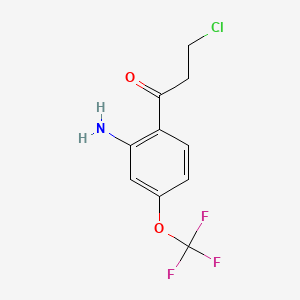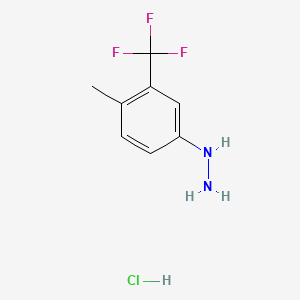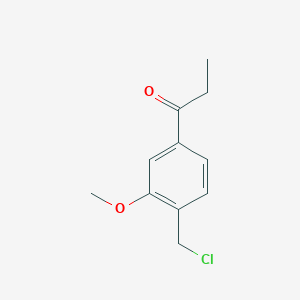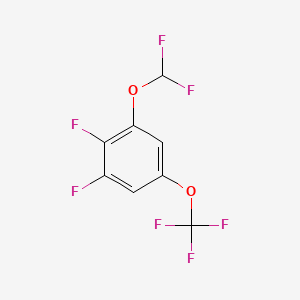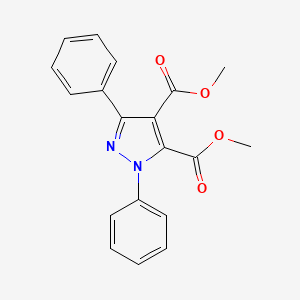
(6-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety is attached via esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a biphenyl derivative with a hydrogen atom replacing the chloro group.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid: Similar structure but with a boronic acid moiety instead of hydroxyacetic acid.
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.
Uniqueness
(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from its analogs.
属性
分子式 |
C15H10ClF3O4 |
|---|---|
分子量 |
346.68 g/mol |
IUPAC 名称 |
2-[4-chloro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI 键 |
SELZMEAIXBVBQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



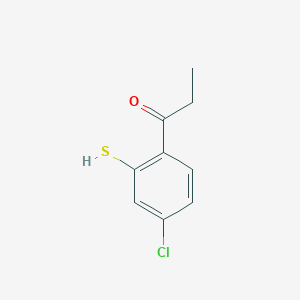
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)


